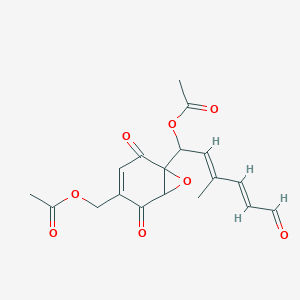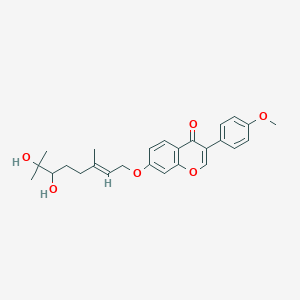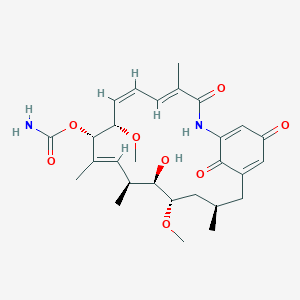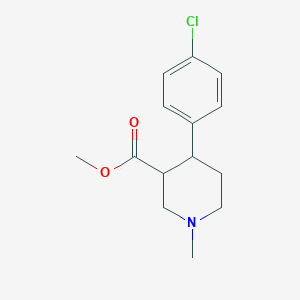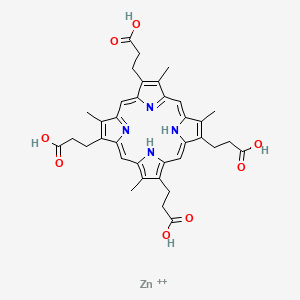
Zincphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zincphyrin is a metalloporphyrin compound that incorporates zinc into the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zincphyrin typically involves the incorporation of zinc into the porphyrin ring. One common method is the biosynthesis through fermentation of soil bacterium such as Streptomyces venezuelae. This process involves morphology engineering and changes in culture medium to activate the cryptic biosynthetic pathway .
Industrial Production Methods: High-yield production of this compound can be achieved through metabolic engineering and biocatalysis. For instance, combining Rhodobacter sphaeroides as an efficient cell factory with enzymatic catalysis has been shown to produce bioactive coproporphyrin III, which can then be converted to this compound. This method involves genome-wide CRISPRi-based screening and subsequent engineering of high-activity metal chelatases and coproheme decarboxylase .
Chemical Reactions Analysis
Types of Reactions: Zincphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the zinc ion in the porphyrin ring, which can act as a catalyst or reactant.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with the presence of light often enhancing the reaction rates due to the photosensitive nature of this compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized porphyrin derivatives, while reduction reactions can yield reduced forms of this compound .
Scientific Research Applications
Zincphyrin has a wide range of applications in scientific research:
Biomedicine: this compound is used in photodynamic therapy for cancer treatment. .
Materials Science: this compound’s photosensitive properties make it useful in the development of photo-electrochemical materials for solar cell technology.
Mechanism of Action
The mechanism of action of Zincphyrin in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light. This leads to the destruction of cancer cells or bacteria. The zinc ion in the porphyrin ring plays a crucial role in this process by facilitating the transfer of energy from light to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can cause cellular damage .
Comparison with Similar Compounds
Hematoporphyrin: Another porphyrin compound used in photodynamic therapy. Unlike Zincphyrin, it does not contain a metal ion.
Protoporphyrin IX: A naturally occurring porphyrin that can bind to various metal ions, including iron and zinc.
Chlorophyll: A porphyrin derivative that contains magnesium and is involved in photosynthesis.
Uniqueness of this compound: this compound is unique due to its incorporation of zinc, which enhances its photodynamic properties and makes it particularly effective in applications such as photodynamic therapy and photo-electrochemical materials .
Properties
Molecular Formula |
C36H38N4O8Zn+2 |
|---|---|
Molecular Weight |
720.1 g/mol |
IUPAC Name |
zinc;3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2 |
InChI Key |
CLECSKMXEYBKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Synonyms |
coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


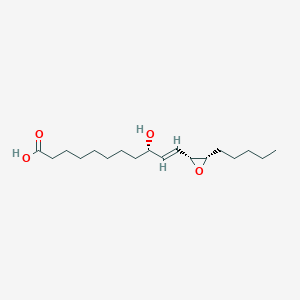
![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B1249204.png)
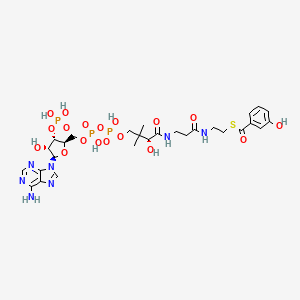

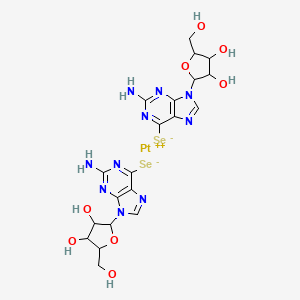
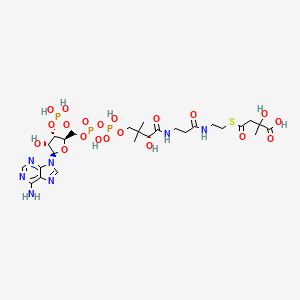
![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
